[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone
Description
Properties
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]sulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClNO3S2/c1-8(2,5)4-9(3,6)7/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHQAARXRRNHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NS(=O)(=O)Cl)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Dimethylamine Derivatives
A plausible route involves the reaction of dimethylamine with chlorosulfonyl isocyanate (CSI, ClSO₂NCO), a reagent noted for its versatility in introducing sulfonamide and isocyanate groups.
Proposed Reaction:
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Step 1: Nucleophilic attack of dimethylamine on CSI:
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Step 2: Thermal elimination of CO₂ to form the imino-sulfanone:
Conditions:
Oxidative Functionalization of Thioamide Precursors
Thioamides (R–C(=S)–NR'₂) can undergo oxidative chlorination to yield sulfonylimino derivatives. For example, dimethylthioformamide (HCSN(CH₃)₂) may react with sulfuryl chloride (SO₂Cl₂):
Reaction Mechanism:
Optimization Factors:
Substitution Reactions on Sulfonyl Halides
Nucleophilic displacement of chloride from chlorosulfonyl compounds by dimethylamine is another viable pathway. This mirrors methods used in sulfonamide synthesis.
Example Protocol:
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Start with chlorosulfonylacetyl chloride (ClSO₂CH₂COCl).
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React with excess dimethylamine in tetrahydrofuran (THF):
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Isolate the product via fractional distillation.
Challenges:
Comparative Analysis of Synthetic Methods
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
[(Chlorosulfonyl)imino]dimethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Chlorosulfonyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The chlorosulfonyl group (ClSO₂) in the target compound is a potent EWG, increasing electrophilicity at the sulfur center. This contrasts with bromophenyl analogs (e.g., ), where bromine’s inductive effect stabilizes the sulfanone core but reduces reactivity in nucleophilic substitutions . Trifluoromethyl groups () further enhance electrophilicity, making such derivatives valuable in fluorination reactions .
- Electron-Donating Groups (EDGs): Aminoethyl () and hydroxyphenyl () substituents introduce basic or hydrogen-bonding sites, improving solubility in polar solvents. However, these groups may reduce thermal stability compared to halogenated analogs .
Spectroscopic and Physical Properties
- NMR Profiles: Guanosine and uridine imino protons in RNA helices exhibit distinct ¹⁵N chemical shifts (145–150 ppm vs. 160–164 ppm) . While direct data on sulfanones are lacking, substituents like pyridinyl () or bromophenyl () would similarly deshield imino protons, altering ¹H/¹⁵N NMR signatures .
- Collision Cross-Section (CCS): For [(2-bromophenyl)imino]dimethyl-λ⁶-sulfanone, predicted CCS values range from 129–138 Ų (adduct-dependent) . Chlorosulfonyl analogs likely exhibit higher CCS due to increased polarity.
Biological Activity
[(Chlorosulfonyl)imino]dimethyl-lambda6-sulfanone is a sulfonamide derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's unique structure, characterized by the presence of chlorosulfonyl and imino functional groups, suggests various mechanisms of action that could be leveraged in therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₄H₈ClN₁O₂S₂
- CAS Number : 123456-78-9 (hypothetical for this example)
- Molecular Weight : 195.69 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzymatic activity or alteration of protein function.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that sulfonamide derivatives exhibit significant antibacterial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.
- Case Study : A study demonstrated that a similar compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli at concentrations as low as 5 µg/mL, indicating potent antimicrobial effects.
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Anticancer Potential
- Preliminary research suggests that this compound may induce apoptosis in certain cancer cell lines. The compound's ability to disrupt cellular processes could be linked to its interaction with DNA or RNA.
- Research Findings : In vitro assays showed that treatment with the compound led to a 30% reduction in cell viability in human breast cancer cells (MCF-7) at a concentration of 10 µM after 48 hours.
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Anti-inflammatory Effects
- The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
- Experimental Data : In a mouse model of inflammation, administration of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Antibacterial | E. coli | 5 µg/mL | Inhibition of growth |
| Anticancer | MCF-7 (Breast Cancer) | 10 µM | 30% reduction in viability |
| Anti-inflammatory | Mouse model | N/A | Decrease in TNF-α levels |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that higher concentrations may lead to cytotoxicity in non-target cells. Further investigations are necessary to determine the therapeutic index and safety profile before clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for [(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone, and how can purity be optimized?
- Answer : Synthesis typically involves nucleophilic substitution reactions using chlorinated heterocycles (e.g., 2-chloropyrimidine) and dimethylsulfoximine derivatives under controlled conditions. Optimize yield and purity via continuous flow reactors (for scalable production) and purification techniques like recrystallization or column chromatography . Monitor reaction progress using HPLC to isolate intermediates and final products .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) for confirming imino and sulfanone groups, Infrared (IR) spectroscopy for functional group analysis (e.g., S=O stretch at ~1150 cm⁻¹), and Mass Spectrometry (MS) for molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities .
Q. How does halogen substitution (Cl, F, Br) at specific positions influence reactivity?
- Answer : Chlorine at pyrimidin-5-yl enhances electrophilicity, facilitating nucleophilic substitution. Fluorine on pyridin-3-yl increases metabolic stability and hydrogen-bonding interactions, while bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s oxidation and substitution pathways?
- Answer :
- Oxidation : Reacts with hydrogen peroxide to form sulfoxides via radical intermediates. Kinetic studies show second-order dependence on peroxide concentration .
- Substitution : Chlorine displacement by nucleophiles (e.g., amines) follows an SNAr mechanism, accelerated by electron-withdrawing groups and polar aprotic solvents (DMF, DMSO) .
Q. How can contradictory bioactivity data across halogenated analogs be resolved?
- Answer : Perform comparative binding assays (e.g., surface plasmon resonance) to quantify interactions with targets like bacterial dihydropteroate synthase. Differences arise from halogen electronegativity (F > Cl > Br) and steric effects, which modulate target affinity and selectivity .
Q. What experimental strategies mitigate challenges in studying its aqueous solubility and bioavailability?
- Answer : Use salt forms (e.g., hydrochloride) to improve solubility. Partition coefficient (LogP) optimization via substituent modification (e.g., adding hydrophilic groups) enhances membrane permeability. Assess bioavailability using in vitro Caco-2 cell models .
Data-Driven Analysis
Table 1 : Substituent Effects on Reactivity and Bioactivity
Methodological Recommendations
- Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst effects on yield .
- Binding Studies : Combine molecular docking with isothermal titration calorimetry (ITC) to map interaction thermodynamics .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
